molecular formula C9H6N2O4S B1436547 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid CAS No. 391680-79-8

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

Cat. No.: B1436547
CAS No.: 391680-79-8
M. Wt: 238.22 g/mol
InChI Key: SSOGKSFNCMYOPA-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 5 and 6, a thiophene ring at position 2, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels-Alder reaction between a thiophene derivative and a suitable diene can form the core structure, followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives .

Scientific Research Applications

5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Properties

IUPAC Name

5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOGKSFNCMYOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388438
Record name 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391680-79-8
Record name 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 2
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 4
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 5
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Reactant of Route 6
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid

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